molecular formula C12H11BrN2O2 B3277426 6'-Bromospiro[imidazolidine-5,2'-tetralin]-2,4-dione CAS No. 659736-46-6

6'-Bromospiro[imidazolidine-5,2'-tetralin]-2,4-dione

Cat. No.: B3277426
CAS No.: 659736-46-6
M. Wt: 295.13 g/mol
InChI Key: TYWWPNFEOUBYDY-UHFFFAOYSA-N
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Description

6'-Bromospiro[imidazolidine-5,2'-tetralin]-2,4-dione is a spirohydantoin derivative characterized by a fused imidazolidine-2,4-dione (hydantoin) core and a tetralin (1,2,3,4-tetrahydronaphthalene) ring system. Hydantoin derivatives are widely studied for anticonvulsant, antimicrobial, and enzyme-inducing properties, with structural modifications (e.g., spiro systems, halogenation) tailoring their pharmacological profiles .

Properties

IUPAC Name

7-bromospiro[2,4-dihydro-1H-naphthalene-3,5'-imidazolidine]-2',4'-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O2/c13-9-2-1-8-6-12(4-3-7(8)5-9)10(16)14-11(17)15-12/h1-2,5H,3-4,6H2,(H2,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYWWPNFEOUBYDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC3=C1C=C(C=C3)Br)C(=O)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6'-Bromospiro[imidazolidine-5,2'-tetralin]-2,4-dione is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial, anticancer, and other pharmacological effects, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound is characterized by a spirocyclic structure that combines imidazolidine and tetralin moieties. Its molecular formula is C12H10BrN2O2C_{12}H_{10}BrN_2O_2, with a molecular weight of approximately 292.12 g/mol. The unique spiro configuration may contribute to its biological properties by influencing its interaction with biological targets.

Antibacterial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antibacterial properties. For instance, derivatives of thiazolidinedione have shown promising results against various bacterial strains.

Table 1: Antibacterial Activity of Related Compounds

Compound NameMIC (mg/L)Bacterial Strains TestedReference
Thiazolidinedione Derivative3.91Gram-positive and Gram-negative bacteria
This compoundTBDTBDCurrent Study

The Minimum Inhibitory Concentration (MIC) values for related compounds suggest that they can be effective against resistant strains, which is crucial in the context of rising antimicrobial resistance.

Table 2: Anticancer Activity Data

Compound NameCell Lines TestedIC50 (µM)Reference
Imidazoline Derivative ALeukemia>10
Imidazoline Derivative BBreast Cancer>10
This compoundTBDTBDCurrent Study

While the exact IC50 values for this compound are not yet established, the structural similarities suggest it could exhibit comparable activities.

The mechanisms through which compounds like this compound exert their effects may involve:

  • Inhibition of Enzymatic Activity : Many imidazolidine derivatives inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
  • Interaction with DNA/RNA : Some compounds may intercalate into nucleic acids or affect their synthesis.

Further research is needed to elucidate the precise mechanisms for this specific compound.

Case Studies

  • Antibacterial Efficacy : A study evaluating the antibacterial efficacy of various imidazolidine derivatives found that certain modifications significantly enhanced activity against resistant strains of Staphylococcus aureus and Escherichia coli .
  • Anticancer Potential : Another investigation into related compounds demonstrated moderate activity against breast cancer cell lines. The study highlighted the importance of structural modifications in enhancing bioactivity .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Spirohydantoin Derivatives

Spiro systems are critical for conformational rigidity, affecting receptor binding and metabolic stability. Key analogs include:

Compound Structural Features Biological Activity Reference
6-Fluoro-2-methylspiro(chroman-4,4'-imidazolidine)-2',5'-dione Chroman ring, fluoro substituent Induces hepatic monooxygenase activity
Spiro[imidazolidine-4,1'-indene]-2,5-dione Indene moiety (unsaturated bicyclic system) High affinity for 5-HT₁A/7 receptors
Spiro(adamantane-2',4'-imidazolidine)-2,5-dione Adamantane ring (rigid, lipophilic) Precursor for non-protein amino acids

Key Findings :

  • Electron-Withdrawing Substituents : Bromine in 6'-Bromo-tetralin analog enhances lipophilicity and may improve blood-brain barrier penetration compared to fluorine in ’s chroman derivative .
  • Ring System Impact : Tetralin (partially saturated naphthalene) in the target compound provides a balance of aromaticity and flexibility, contrasting with adamantane’s extreme rigidity () or indene’s planarity () .
Halogenated Hydantoins

Bromine substitution at specific positions influences bioactivity:

Compound Substituent Position Activity Reference
5-(4-Bromophenyl)imidazolidine-2,4-dione Para-bromo on phenyl ring Unspecified (structural analog)
8-Bromo-spiro(oxazinoquinoline-imidazolidine)-dione Bromo on quinoline ring Synthetic intermediate (no bioactivity reported)

Key Findings :

Antimicrobial Hydantoin Derivatives

Thieno[2,3-d]pyrimidin-2,4-diones () and quinazoline-2,4-diones () share the dione motif but differ in core heterocycles:

Compound Core Structure Antimicrobial Activity (MIC vs. P. aeruginosa) Reference
6-(Imidazo[1,2-a]pyridin-2-yl)-thieno[2,3-d]pyrimidine-2,4-dione Thienopyrimidine MIC < streptomycin
3-[(2-Bromophenyl)methylene]aminoquinazoline-2,4-dione Quinazoline Moderate activity against S. aureus

Key Findings :

  • Core Heterocycle: The imidazolidine-tetralin system in the target compound lacks the extended π-conjugation of thienopyrimidine (), likely reducing antimicrobial potency but improving CNS-targeted applications .
Receptor Affinity and Selectivity

highlights that spirohydantoins with tetralin/indane moieties exhibit high 5-HT₁A/7 receptor affinity (e.g., compound 19: 5-HT₁A Ki = 2.3 nM). The 6'-bromo substituent may further modulate selectivity compared to non-halogenated analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6'-Bromospiro[imidazolidine-5,2'-tetralin]-2,4-dione
Reactant of Route 2
6'-Bromospiro[imidazolidine-5,2'-tetralin]-2,4-dione

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